molecular formula C21H18BrN3O3 B13375022 1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone

1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone

Cat. No.: B13375022
M. Wt: 440.3 g/mol
InChI Key: WMQYYJSLMVPMOA-UHFFFAOYSA-N
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Description

1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone is a complex organic compound featuring an indole core structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone involves multiple steps, typically starting with the formation of the indole core. The synthetic route may include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone can undergo various chemical reactions, including:

Common reagents for these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity . The oxadiazole moiety may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the biological context and the specific targets of interest .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents. For example:

The uniqueness of 1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone lies in its specific combination of substituents, which may confer distinct biological and chemical properties .

Properties

Molecular Formula

C21H18BrN3O3

Molecular Weight

440.3 g/mol

IUPAC Name

1-[6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenylindol-3-yl]ethanone

InChI

InChI=1S/C21H18BrN3O3/c1-12-21(13(2)26)16-9-19(27-11-20-24-23-14(3)28-20)17(22)10-18(16)25(12)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3

InChI Key

WMQYYJSLMVPMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OCC4=NN=C(O4)C)C(=O)C

Origin of Product

United States

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